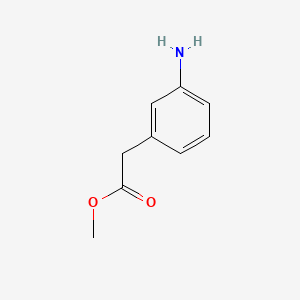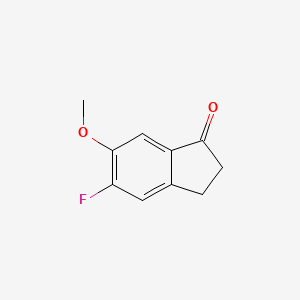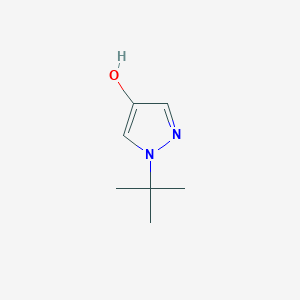
Fmoc-D-Arg(NO2)-OH
Descripción general
Descripción
Synthesis Analysis
Researchers can use Fmoc-D-Arg(NO2)-OH to synthesize D-peptide analogs of naturally occurring L-peptides. These analogs can be valuable tools for studying the structure-function relationships of peptides and for developing therapeutic agents with improved properties, such as increased stability or resistance to degradation.Molecular Structure Analysis
The molecular formula of Fmoc-D-Arg(NO2)-OH is C21H23N5O6 . The molecular weight is 441.4 g/mol . The exact mass is 441.164825 . The structure of Fmoc-D-Arg(NO2)-OH can be represented by the IUPAC name (2R)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid .Chemical Reactions Analysis
Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Physical And Chemical Properties Analysis
The density of Fmoc-D-Arg(NO2)-OH is 1.5±0.1 g/cm3 . The LogP value is 3.44 . The compound should be stored at 0-5°C .Aplicaciones Científicas De Investigación
Peptide Synthesis and Cell Culture Applications
One application involves the synthesis of multicomponent dipeptide hydrogels, such as those formed by coassembly of Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH, which mimic the extracellular matrix and support the viability and growth of cells like NIH 3T3 fibroblasts. These hydrogels effectively imitate the integrin-binding RGD peptide of fibronectin, which is crucial for cell adhesion, without needing a covalent bond between Arg and Asp functionalities, showcasing the potential of Fmoc-D-Arg(NO2)-OH in creating scaffolds for cell culture and tissue engineering applications (Liyanage et al., 2015).
Enhanced Antibacterial Materials
In the development of antibacterial materials, nanoassemblies formed by Fmoc-decorated building blocks, including those derived from Fmoc-D-Arg(NO2)-OH, demonstrate significant antibacterial capabilities. The incorporation of these nanoassemblies into resin-based composites results in materials that inhibit bacterial growth without being cytotoxic to mammalian cells. This highlights the role of Fmoc-D-Arg(NO2)-OH in creating advanced biomedical materials with intrinsic antibacterial properties (Schnaider et al., 2019).
Hydrogel Formation and Fluorescence Studies
Fmoc-D-Arg(NO2)-OH contributes to the formation of stable and transparent hydrogels, which serve as matrices for stabilizing fluorescent silver nanoclusters. These hydrogels, formed from Fmoc-protected amino acids like Fmoc-Phe-OH, can spontaneously reduce silver ions to form fluorescent nanoclusters without toxic reducing agents. This property is exploited in synthesizing fluorescent materials for potential applications in bioimaging and sensors (Roy & Banerjee, 2011).
Supramolecular Gels for Antimicrobial Applications
The modification of amino acids with Fmoc groups, including Fmoc-D-Arg(NO2)-OH, is used to create supramolecular gels with antimicrobial properties. These gels, formed by Fmoc-functionalized amino acids like FMOC-Lys(FMOC)-OH, show enhanced antimicrobial activity when combined with colloidal and ionic silver, indicating the potential of Fmoc-D-Arg(NO2)-OH in antimicrobial applications (Croitoriu et al., 2021).
Safety And Hazards
Fmoc-D-Arg(NO2)-OH is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
Propiedades
IUPAC Name |
(2R)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHIKWOZKQXCJ-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579952 | |
| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg(NO2)-OH | |
CAS RN |
160347-94-4 | |
| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)






![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)





